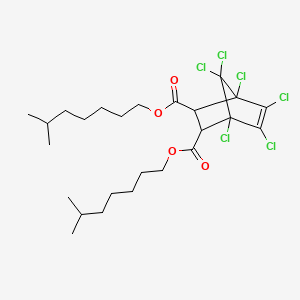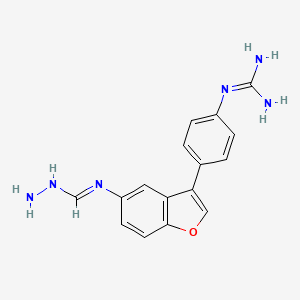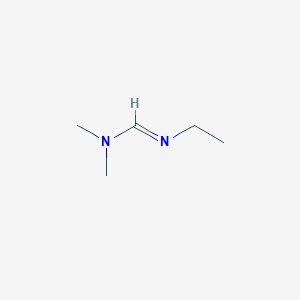
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a hexahydroimidazo ring fused to a pyridine ring, with a phenylmethyl group and a thioxo group attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted pyridine with an imidazole derivative, followed by hydrogenation and thiolation steps. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazo ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo(1,2-a)pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.
Benzimidazole derivatives: These compounds have a similar imidazole ring fused to a benzene ring instead of a pyridine ring.
Uniqueness
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to other imidazopyridine and benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
76995-63-6 |
|---|---|
Molekularformel |
C20H20N2OS |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-(4-benzylphenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C20H20N2OS/c23-19-18-8-4-5-13-21(18)20(24)22(19)17-11-9-16(10-12-17)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
InChI-Schlüssel |
YTYPEQHAIQJMFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)






![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)

